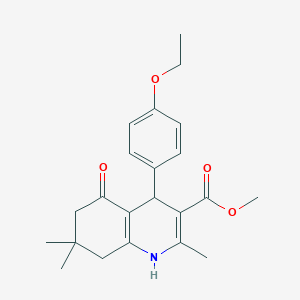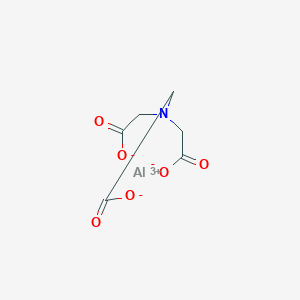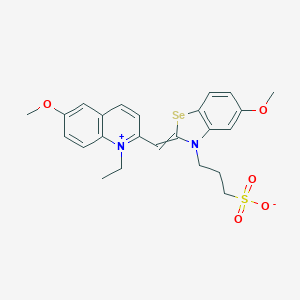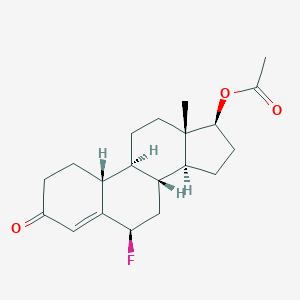![molecular formula C13H16ClNO B102386 1-[Chloro(phenyl)acetyl]piperidine CAS No. 18504-70-6](/img/structure/B102386.png)
1-[Chloro(phenyl)acetyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Chloro(phenyl)acetyl]piperidine, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP is a potent blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in the central nervous system.
科学的研究の応用
Identification in Pharmaceutical Analysis
1-[Chloro(phenyl)acetyl]piperidine is a structural analog of piperidine derivatives like cloperastine hydrochloride, a cough suppressant. Advanced analytical techniques such as HPLC and various spectral methods are used to identify impurities related to piperidine derivatives in pharmaceutical substances, ensuring the quality and safety of medicinal products (Liu et al., 2020).
Development of HIV Inhibitors
Piperidine derivatives are crucial in developing potent HIV-1 inhibitors. By modifying the piperidine structure, researchers can create compounds like TAK-220, which exhibits high binding affinity to CCR5 receptors and potent inhibition of HIV-1 replication. These derivatives are promising candidates for new antiretroviral therapies (Imamura et al., 2006).
Acetylcholinesterase Inhibition for Alzheimer's Therapy
Certain piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is a potential therapeutic approach for Alzheimer's disease. These compounds, through their inhibitory effect on the acetylcholinesterase enzyme, could increase acetylcholine levels in the brain, offering symptomatic relief for dementia (Sugimoto et al., 1990).
Antibacterial and Antifungal Applications
Piperidine compounds, synthesized through various chemical reactions, have shown significant antibacterial and antifungal activities. These compounds could serve as bases for developing new antimicrobial agents to combat infectious diseases (Merugu et al., 2010).
Analgesic Properties
Derivatives of piperidine, like those in the phencyclidine family, have demonstrated analgesic effects. By modifying the piperidine structure, researchers have synthesized compounds that might be effective in acute and phasic pain management (Ahmadi & Mahmoudi, 2005).
将来の方向性
Piperidine derivatives, including 1-[Chloro(phenyl)acetyl]piperidine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
作用機序
Target of Action
Piperidine derivatives, which include 1-[chloro(phenyl)acetyl]piperidine, are known to exhibit a wide range of biological activities . They are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to changes in cellular processes . For instance, some piperidine derivatives have been found to inhibit cholinesterase receptors .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
The molecular weight of this compound is 23773 , which is within the optimal range for drug-like molecules, suggesting that it may have favorable pharmacokinetic properties.
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
生化学分析
Biochemical Properties
1-[Chloro(phenyl)acetyl]piperidine plays a significant role in biochemical reactions, particularly in the inhibition of cholinesterase receptors . The compound interacts with enzymes such as acetylcholinesterase (AChE), where it binds to the catalytic site, interacting with amino acids like tryptophan and phenylalanine residues . These interactions inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic signaling .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of cholinesterase enzymes, leading to altered levels of neurotransmitters . This modulation can impact gene expression and cellular metabolism, potentially enhancing cognitive functions and providing neuroprotective effects . Additionally, the compound’s interaction with cholinesterase receptors can lead to changes in cell membrane dynamics and receptor localization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of cholinesterase enzymes . This binding inhibits the hydrolysis of acetylcholine, resulting in increased acetylcholine levels . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions with key amino acid residues . This inhibition can lead to enhanced cholinergic signaling and potential therapeutic effects in neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on cholinesterase enzymes for several weeks, although a gradual decrease in potency may occur . These temporal effects are crucial for understanding the compound’s potential for therapeutic applications .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with different dosages . At low doses, the compound can enhance cognitive functions and provide neuroprotective effects . At higher doses, it may exhibit toxic effects, including neurotoxicity and adverse behavioral changes . These dosage-dependent effects highlight the importance of determining optimal therapeutic doses for potential clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cholinesterase enzymes . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of various metabolites, which may contribute to the compound’s overall pharmacological effects . Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Once inside the cells, it can localize to specific subcellular compartments, where it interacts with target enzymes and receptors . These interactions are crucial for the compound’s pharmacological activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with cholinesterase enzymes . Additionally, it can be found in the cell membrane, where it modulates receptor activity and signaling pathways . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
2-chloro-2-phenyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15/h1,3-4,7-8,12H,2,5-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZICANKVRIYSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(C2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407117 |
Source


|
| Record name | 1-[chloro(phenyl)acetyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18504-70-6 |
Source


|
| Record name | 1-[chloro(phenyl)acetyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester](/img/structure/B102303.png)













